(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride
Description
(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride is a tertiary amine salt characterized by a 4-aminobutyl chain, a methyl group, and a propan-2-yl (isopropyl) group, with two hydrochloride counterions. The dihydrochloride form likely improves its crystallinity and bioavailability compared to the free base .
Properties
Molecular Formula |
C8H22Cl2N2 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N'-methyl-N'-propan-2-ylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-8(2)10(3)7-5-4-6-9;;/h8H,4-7,9H2,1-3H3;2*1H |
InChI Key |
IHHZFYGZEUEOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride typically involves the reaction of appropriate amine precursors under controlled conditions. One common method involves the alkylation of 4-aminobutylamine with isopropyl bromide, followed by methylation and subsequent conversion to the dihydrochloride salt . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
(a) (2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1)
- Molecular Formula : C₅H₁₄Cl₂F₂N₂
- Key Features: Contains a difluoroethyl group and a stereospecific aminopropyl chain.
- Comparison: Unlike the target compound, this analogue has a shorter carbon chain (propyl vs. butyl) and fluorine substituents, which enhance lipophilicity and metabolic stability.
(b) rac-{[(1R,2R)-2-Methylcyclopropyl]methyl}(propan-2-yl)amine Hydrochloride
- Molecular Formula: Not explicitly stated, but includes a cyclopropane ring.
- Key Features : Cyclopropane moiety introduces ring strain, which may affect conformational flexibility.
- Comparison: The cyclopropane ring distinguishes it from the target compound’s linear 4-aminobutyl chain. This structural difference could influence binding affinity in biological systems and solubility profiles .
(c) 1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-ylamine Hydrochloride
- Molecular Formula: Not explicitly stated, but includes a benzofuran group.
- Comparison: The aromatic system contrasts with the target compound’s purely aliphatic structure, suggesting divergent applications (e.g., central nervous system targeting vs. non-aromatic interactions) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility Trends | Key Substituents |
|---|---|---|---|
| Target Compound (estimated) | ~203.9* | High (dihydrochloride) | 4-Aminobutyl, methyl, propan-2-yl |
| (2S)-1-Aminopropan-2-ylamine dihydrochloride | 210.9 | Moderate (fluorine increases lipophilicity) | Difluoroethyl, stereospecific amine |
| 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride | 434.6 | Low (aromatic bromine) | Bromophenyl, propan-2-yl |
| (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride | 230.69 | Moderate (ester group) | Aromatic amine, ester |
*Estimated based on structural formula.
Functional and Pharmacological Insights
- Target Compound: The 4-aminobutyl chain may facilitate interactions with amine-binding receptors or transporters. The dihydrochloride form enhances water solubility, making it suitable for formulation in aqueous media .
- Fluorinated Analogues: Compounds like (2S)-1-aminopropan-2-ylamine dihydrochloride exhibit improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Biological Activity
(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride, also known as a derivative of the aliphatic amine class, has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including its role as a neurotransmitter modulator and potential therapeutic agent in various diseases.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₇H₁₈Cl₂N₂
- Molecular Weight : 195.15 g/mol
- IUPAC Name : this compound
This structure includes an aminobutyl chain, a methyl group, and an isopropyl group, which contribute to its biological activity by influencing receptor interactions and enzyme inhibition.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Its mechanism can be summarized as follows:
- Neurotransmitter Modulation : The compound acts on various neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes related to neurotransmitter metabolism, thereby enhancing the levels of specific neurotransmitters in the synaptic cleft.
1. Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a crucial role.
2. Antidepressant-like Activity
In animal models, this compound has demonstrated antidepressant-like effects. Behavioral assays indicated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential utility in treating mood disorders.
3. Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a possible therapeutic role in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study Analysis
- Neuroprotection : In a study involving cultured neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to controls. The mechanism was attributed to enhanced antioxidant defenses within the cells.
- Behavioral Studies : A series of behavioral tests conducted on rodents showed that administration of the compound led to increased locomotion and reduced immobility in forced swim tests, indicative of antidepressant effects.
- Inflammation Models : In models of acute inflammation, the compound significantly reduced edema formation and cytokine levels, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
